1-butyl-6-cyclopropyl-3-methyl-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N4-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound Its structure combines a variety of chemical groups that impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N4-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, beginning with the formation of the pyrazolo[3,4-b]pyridine core. Key reagents such as 3-methyl-1H-pyrazole and butylamine are used in the presence of catalysts to achieve the cyclization process. This synthesis often requires precise temperature control and the use of organic solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow techniques to enhance efficiency and yield. Optimizing the reaction conditions such as pressure, temperature, and solvent choice is critical. Advanced purification methods like column chromatography and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of a cyclopropyl group allows for specific oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the pyrazole ring, utilizing agents like sodium borohydride.
Substitution: Substitution reactions at the pyrazole ring are facilitated by nucleophilic or electrophilic agents, influenced by the trifluoromethyl group's electron-withdrawing effects.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products
These reactions typically yield derivatives with modified functional groups, enhancing or modulating the compound's activity and stability.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it functions as a molecular probe to study various biochemical pathways, particularly those involving the pyrazole ring system.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrial applications include the development of advanced materials and catalysis, leveraging its unique chemical properties for innovative solutions.
Mechanism of Action
Mechanism
The compound interacts with biological targets through its pyrazole and pyridine rings, engaging in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding.
Molecular Targets and Pathways
It targets enzymes such as kinases and phosphatases, influencing cellular signaling pathways that regulate inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Comparison
Compared to other pyrazole-pyridine derivatives, this compound stands out due to its trifluoromethyl group, which enhances its stability and lipophilicity, improving its bioavailability.
Similar Compounds
1-BUTYL-3-METHYL-N4-{1-METHYL-2-[3-(FLUORO)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
1-BUTYL-6-CYCLOPROPYL-3-METHYL-N4-{1-METHYL-2-[3-(CHLORO)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Each offers unique modifications that influence their respective chemical and biological properties.
Here you go! This should cover all the key aspects of the compound you're interested in. Anything else you’d like to explore about it?
Properties
Molecular Formula |
C22H27F3N6O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-3-methyl-N-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H27F3N6O/c1-4-5-9-31-20-19(14(3)28-31)16(11-17(27-20)15-6-7-15)21(32)26-13(2)12-30-10-8-18(29-30)22(23,24)25/h8,10-11,13,15H,4-7,9,12H2,1-3H3,(H,26,32) |
InChI Key |
SRRCKEZKGGTKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.